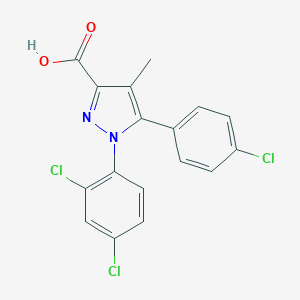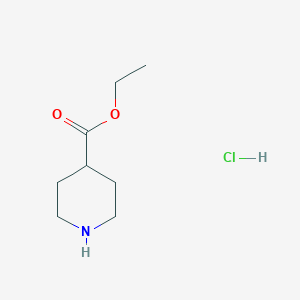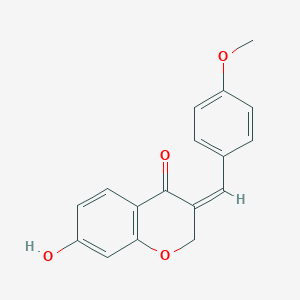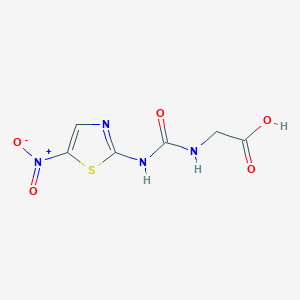
N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea, also known as NTU, is a synthetic compound that has been widely used in scientific research. NTU is a thiazole derivative that has been shown to possess various biochemical and physiological effects.
作用机制
The mechanism of action of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea is not fully understood, but it is believed to inhibit the growth of microorganisms by interfering with the synthesis of essential cellular components, such as nucleic acids and proteins. N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been shown to inhibit the activity of enzymes involved in the biosynthesis of these components, leading to the inhibition of microbial growth.
Biochemical and Physiological Effects:
N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including urease, alkaline phosphatase, and acid phosphatase. Additionally, N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been shown to possess antioxidant activity and to inhibit the production of reactive oxygen species.
实验室实验的优点和局限性
One of the main advantages of using N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, making it a useful tool for researchers studying the effects of antimicrobial agents. Additionally, N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea is relatively easy to synthesize, making it readily available for research purposes.
However, there are also some limitations associated with the use of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea in lab experiments. One limitation is that it may not be effective against all strains of microorganisms, and its effectiveness may vary depending on the concentration used. Additionally, the mechanism of action of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea is not fully understood, which may limit its use in certain types of experiments.
未来方向
There are several future directions for research on N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea. One area of research could focus on the development of new synthetic methods for the preparation of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea, with the goal of improving its purity and yield. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea, which could lead to the development of more effective antimicrobial agents.
Another area of research could focus on the potential use of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea in the treatment of various diseases, such as cancer and neurodegenerative disorders. N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been shown to possess antioxidant activity, which may make it useful in the treatment of diseases associated with oxidative stress.
Conclusion:
In conclusion, N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea is a synthetic compound that has been widely used in scientific research due to its broad-spectrum antimicrobial activity and various biochemical and physiological effects. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea have been discussed in this paper. Further research on N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea could lead to the development of new antimicrobial agents and potential treatments for various diseases.
合成方法
N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea can be synthesized by the reaction of 2-amino-5-nitrothiazole with ethyl chloroformate, followed by the reaction with N-carboxymethyl-N'-methylurea. The resulting product is then purified by recrystallization. This synthesis method has been reported in several scientific publications and has been widely used in the preparation of N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea for research purposes.
科学研究应用
N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been extensively used in scientific research due to its ability to inhibit the growth of various microorganisms, including bacteria, fungi, and protozoa. It has been shown to be effective against several strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea has been shown to possess antifungal activity against Candida albicans and Aspergillus niger.
属性
CAS 编号 |
134335-40-3 |
|---|---|
产品名称 |
N-(5-Nitro-2-thiazolyl)-N'-carboxymethylurea |
分子式 |
C6H6N4O5S |
分子量 |
246.2 g/mol |
IUPAC 名称 |
2-[(5-nitro-1,3-thiazol-2-yl)carbamoylamino]acetic acid |
InChI |
InChI=1S/C6H6N4O5S/c11-4(12)2-7-5(13)9-6-8-1-3(16-6)10(14)15/h1H,2H2,(H,11,12)(H2,7,8,9,13) |
InChI 键 |
WTPOLSGZKLGROU-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=N1)NC(=O)NCC(=O)O)[N+](=O)[O-] |
规范 SMILES |
C1=C(SC(=N1)NC(=O)NCC(=O)O)[N+](=O)[O-] |
其他 CAS 编号 |
134335-40-3 |
同义词 |
5-NTCU N-(5-nitro-2-thiazolyl)-N'-carboxymethylurea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





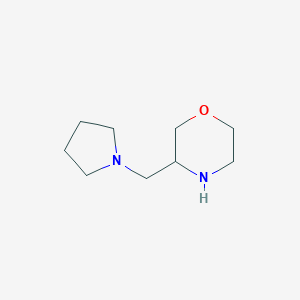
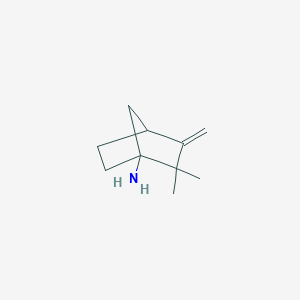
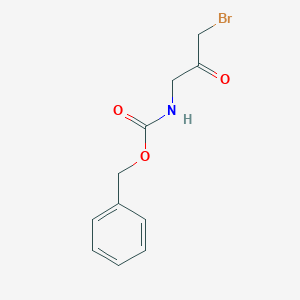


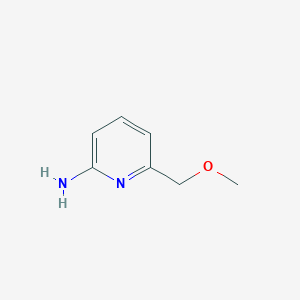
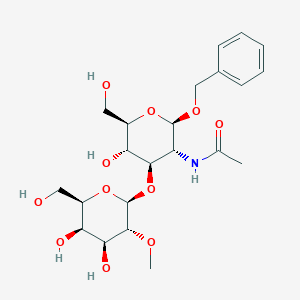
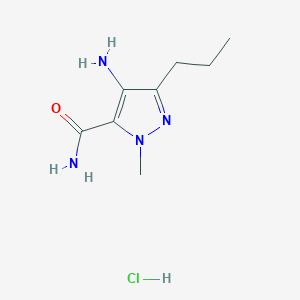
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
